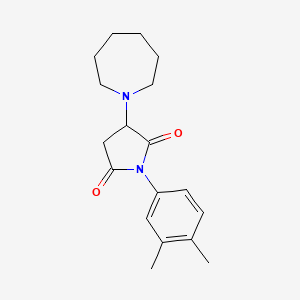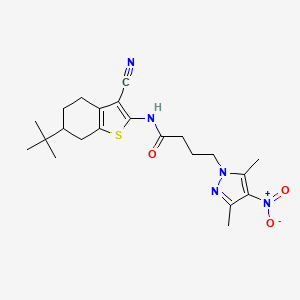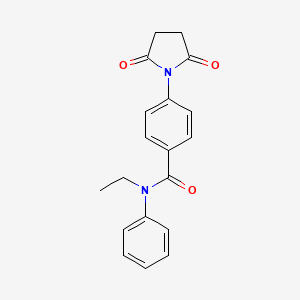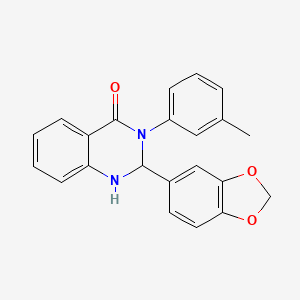![molecular formula C21H22N2O3S B4227113 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide](/img/structure/B4227113.png)
3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide
Vue d'ensemble
Description
3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioamides and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X is not fully understood. However, it is believed to work by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also inhibit the production of inflammatory cytokines, leading to its anti-inflammatory and analgesic properties. Additionally, it has been shown to have antioxidant properties, which can help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X is its potent anticancer activity against various cancer cell lines. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, one of the limitations of 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. Another potential direction is to explore its potential as a treatment for chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, 3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X is a synthetic compound that has shown promising results in various scientific research studies. It has potent anticancer activity against various cancer cell lines, anti-inflammatory and analgesic properties, and antioxidant properties. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo use.
Applications De Recherche Scientifique
3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide X has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-N-(3-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-15-7-6-8-16(13-15)22-19(24)11-12-27-18-14-20(25)23(21(18)26)17-9-4-3-5-10-17/h3-10,13,18H,2,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLJQLHWNWNIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCSC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)
![N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
![3-amino-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4227044.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)
![5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227061.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4227078.png)


![{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4227107.png)


![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4227118.png)